molecular formula C26H43N5O7S B561830 Biocytin-N-(t-boc)-L-proline CAS No. 1356383-21-5

Biocytin-N-(t-boc)-L-proline

Cat. No.: B561830
CAS No.: 1356383-21-5
M. Wt: 569.718
InChI Key: YIFYSEWVLQYMPH-JLCRNFDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biocytin-N-(t-boc)-L-proline is a synthetic compound that combines biocytin, a biotin derivative, with N-(tert-butoxycarbonyl)-L-proline. This compound is often used in biochemical and proteomics research due to its unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biocytin-N-(t-boc)-L-proline typically involves the following steps:

    Protection of Biocytin: Biocytin is first protected by reacting with tert-butoxycarbonyl (t-boc) to form N-(t-boc)-biocytin.

    Coupling with L-Proline: The protected biocytin is then coupled with L-proline using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of N-(t-boc)-biocytin and L-proline.

    Purification: Purification of the final product using techniques such as crystallization or chromatography to ensure high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the biotin moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The compound can participate in substitution reactions, especially at the amine and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Biocytin-N-(t-boc)-L-proline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

    Biology: Employed in labeling and tracking studies due to its biotin moiety, which binds strongly to avidin and streptavidin.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of biotinylated compounds for various industrial processes.

Mechanism of Action

The mechanism of action of Biocytin-N-(t-boc)-L-proline involves its interaction with specific molecular targets:

    Biotin Moiety: The biotin part of the compound binds to avidin or streptavidin with high affinity, facilitating its use in labeling and detection.

    Proline Moiety: The proline component can influence the compound’s conformation and interaction with other molecules, affecting its overall activity.

Comparison with Similar Compounds

    Biocytin: A simpler form without the t-boc protection and L-proline.

    N-(t-boc)-L-proline: Lacks the biocytin moiety, used in peptide synthesis.

    Biotinylated Peptides: Various peptides conjugated with biotin for similar applications.

Uniqueness: Biocytin-N-(t-boc)-L-proline is unique due to its combined features of biocytin and N-(t-boc)-L-proline, offering both biotinylation and peptide synthesis capabilities in a single molecule.

Properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFYSEWVLQYMPH-JLCRNFDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747147
Record name 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356383-21-5
Record name 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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